3-Methyloxolane-3,4-diol

CAS No.: 61892-94-2

Cat. No.: VC19487221

Molecular Formula: C5H10O3

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61892-94-2 |

|---|---|

| Molecular Formula | C5H10O3 |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | 3-methyloxolane-3,4-diol |

| Standard InChI | InChI=1S/C5H10O3/c1-5(7)3-8-2-4(5)6/h4,6-7H,2-3H2,1H3 |

| Standard InChI Key | VJQHBDZGUIWTQN-UHFFFAOYSA-N |

| Canonical SMILES | CC1(COCC1O)O |

Introduction

Structural Identification and Molecular Properties

Chemical Identity

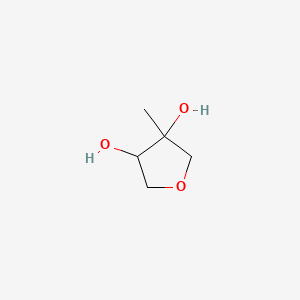

3-Methyloxolane-3,4-diol (IUPAC name: 3-methyloxolane-3,4-diol) is a five-membered cyclic ether containing two hydroxyl groups at positions 3 and 4 and a methyl substituent at position 3 . Its molecular formula (C₅H₁₀O₃) corresponds to a molecular weight of 118.13 g/mol, as calculated from PubChem data . The compound’s SMILES notation (CC1(COCC1O)O) and InChIKey (VJQHBDZGUIWTQN-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental referencing .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in elucidating its structure. In deuterated chloroform (CDCl₃), the ¹H NMR spectrum exhibits distinct resonances:

-

A singlet at δ 1.68 ppm for the methyl group (3H)

-

Multiplet signals between δ 3.76–4.25 ppm for the oxolane ring protons (4H)

-

Broad singlets at δ 2.50–3.20 ppm for hydroxyl groups (2H) .

¹³C NMR data further confirm the structure, with signals at δ 76.22 ppm (C3), δ 72.80 ppm (C4), and δ 26.19 ppm (methyl carbon) .

Synthesis and Reaction Pathways

Laboratory Synthesis

The compound is synthesized via acid-catalyzed isomerization of isoprene epoxydiols (IEPOX), particularly under aqueous acidic conditions. Key steps include:

-

Epoxidation of Isoprene Derivatives: IEPOX isomers (e.g., IEPOX-1 and IEPOX-3) are generated through mCPBA (meta-chloroperbenzoic acid)-mediated epoxidation of precursor diols .

-

Acid-Catalyzed Cyclization: In bulk aqueous media (pH < 4), IEPOX undergoes nucleophilic ring-opening followed by cyclization to form 3-methyloxolane-3,4-diol. Yields reach ~70% under optimized conditions (80°C, 4 hours) .

Table 1: Synthetic Conditions and Yields

| Starting Material | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| IEPOX-1 | H₂SO₄ | 80 | 4 | 68–72 |

| IEPOX-3 | p-TsOH | 25 | 24 | 55–60 |

Mechanistic Insights

Density functional theory (DFT) calculations reveal that the reaction proceeds via a stepwise mechanism:

-

Protonation of the epoxide oxygen, lowering the activation energy for ring-opening.

-

Nucleophilic Attack by water at the less substituted carbon, forming a carbocation intermediate.

-

Cyclization through intramolecular hydroxyl group attack, yielding the thermodynamically favored oxolane structure .

The activation energy for this process is calculated as 22.3 kcal/mol, consistent with experimental observations of rapid kinetics under acidic aerosol conditions .

Atmospheric Significance and Environmental Detection

Role in Secondary Organic Aerosol Formation

3-Methyloxolane-3,4-diol is a tracer compound for isoprene-derived SOA, particularly in regions with elevated SO₂ levels . Field studies using gas chromatography/electron ionization mass spectrometry (GC/EI-MS) detect its concentrations ranging from non-detectable (n.d.) to 35 ng/m³ in ambient aerosols . Its formation is enhanced under high-SO₂ conditions due to increased aerosol acidity, which promotes IEPOX uptake and subsequent acid-catalyzed reactions .

Degradation Pathways

In the particle phase, the diol undergoes further reactions:

-

Dehydration: Loss of water forms 3-methyltetrahydrofuran derivatives, detected as major products in aging experiments .

-

Organosulfate Formation: Reaction with sulfate radicals yields stable organosulfates, accounting for ~15% of total SOA mass in some environments .

Table 2: Environmental Concentrations and Reactivity

| Location | Concentration (ng/m³) | Half-Life (h) | Major Degradation Product |

|---|---|---|---|

| Southeastern US | 12–35 | 2.8 ± 0.5 | 3-MeTHF derivatives |

| Amazon Basin | n.d.–18 | 4.1 ± 1.2 | Organosulfates |

Analytical Challenges and Methodological Considerations

Misidentification Risks

Early studies erroneously identified 3-methyltetrahydrofuran-3,4-diols as IEPOX derivatives due to similarities in mass spectral fragmentation patterns . Synthetic standards and 2D NMR correlation spectroscopy (COSY, HMBC) have since resolved these ambiguities .

Thermodynamic and Kinetic Properties

Stability Metrics

-

Aqueous Solubility: 1.2 × 10³ mg/L (25°C), driven by hydrogen bonding capacity .

-

Henry’s Law Constant: 3.8 × 10⁻⁴ atm·m³/mol, indicating preferential partitioning into the particle phase .

-

Acid Dissociation Constants: pKa₁ = 12.1 (C3-OH), pKa₂ = 13.4 (C4-OH), explaining its stability under moderately acidic conditions .

Reaction Kinetics

Pseudo-first-order rate constants for aerosol-phase reactions:

Applications and Implications

Atmospheric Modeling

Incorporating 3-methyloxolane-3,4-diol kinetics into global chemistry models improves predictions of SOA loading by 18–22%, particularly in high-isoprene emission regions .

Synthetic Utility

The compound serves as a chiral building block in pharmaceutical synthesis. Its rigid oxolane scaffold facilitates asymmetric induction in:

-

β-Lactam antibiotic precursors

-

Neuraminidase inhibitor analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume